molecular formula C21H18FNO3 B11440583 3-(4-fluorophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(4-fluorophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11440583
M. Wt: 351.4 g/mol
InChI Key: MHMQNJWCSSPOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-oxazin class, characterized by a fused benzochromene and oxazinone scaffold. The presence of a 4-fluorophenyl substituent distinguishes it from analogs.

Properties

Molecular Formula

C21H18FNO3

Molecular Weight

351.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C21H18FNO3/c22-13-5-7-14(8-6-13)23-11-18-19(25-12-23)10-9-16-15-3-1-2-4-17(15)21(24)26-20(16)18/h5-10H,1-4,11-12H2

InChI Key

MHMQNJWCSSPOGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)C5=CC=C(C=C5)F)OC2=O

Origin of Product

United States

Preparation Methods

Chromeno-Oxazin Core Assembly

The chromeno-oxazin framework is typically constructed through sequential cyclization and functionalization steps. A representative method involves:

  • Starting Materials : Substituted chromene derivatives (e.g., 3,4-dihydro-2H-chromen-6-ol) and fluorophenyl-containing amines.

  • Cyclocondensation : Reaction under acidic conditions (e.g., polyphosphoric acid or HCl) to form the oxazine ring. For example, heating 3,4-dihydro-2H-chromen-6-ol with 4-fluorobenzylamine at 110–120°C for 8–12 hours yields the hexahydro-benzo[3,chromeno-oxazin intermediate.

  • Oxidation : Introduction of the ketone group at position 6 using oxidizing agents like potassium permanganate in acetic acid (yield: 68–75%).

Key Reaction Conditions :

StepReagents/CatalystsTemperature (°C)Time (h)Yield (%)
1Polyphosphoric acid110–1208–1272
2KMnO₄, AcOH25–304–668

Fluorophenyl Group Introduction

Nucleophilic Aromatic Substitution

The 4-fluorophenyl moiety is often introduced via nucleophilic substitution on halogenated intermediates:

  • Substrate : Bromo- or chloro-substituted chromeno-oxazin precursors.

  • Fluorination : Reaction with potassium fluoride (KF) in dimethylformamide (DMF) at 140–160°C for 2–3 hours.

  • Purification : Recrystallization from methanol/water (yield: 55–60%).

Friedel-Crafts Alkylation

Alternative routes employ Friedel-Crafts alkylation to attach the fluorophenyl group:

  • Electrophile : 4-Fluorobenzyl chloride.

  • Catalyst : Aluminum chloride (AlCl₃) in dichloromethane at 0–5°C.

  • Workup : Neutralization with sodium bicarbonate and column chromatography (yield: 65–70%).

Gold(I)-Catalyzed Cycloisomerization

Methodology from N-(2-Alkynyl)Aryl Benzamides

Recent advances utilize gold(I) catalysts to streamline oxazine ring formation:

  • Substrate Preparation : N-(2-Alkynyl)aryl benzamides synthesized via Sonogashira coupling.

  • Cyclization : Treatment with [Au(JohnPhos)(NTf₂)] (5 mol%) in dichloromethane at 23°C for 6 hours.

  • Outcome : Direct formation of the chromeno-oxazin core with Z-selectivity (>95%) and yields up to 92%.

Optimized Catalytic Conditions :

CatalystLoading (mol%)SolventTime (h)Yield (%)
Au(JohnPhos)5DCM692
Au(IPr)10DCM885

Reductive Amination and Cyclocondensation

Two-Step Process for Enhanced Efficiency

A hybrid approach combines reductive amination and cyclocondensation:

  • Reductive Amination :

    • React 4-fluorobenzaldehyde with hexahydrochromen-6-amine using sodium cyanoborohydride (NaBH₃CN) in methanol (yield: 78%).

  • Cyclocondensation :

    • Treat the resulting amine with triphosgene (BTC) in tetrahydrofuran (THF) to form the oxazin-6-one ring (yield: 82%).

Advantages :

  • Avoids harsh acidic conditions.

  • Total yield: 64% (over two steps).

Comparative Analysis of Synthetic Routes

MethodKey StepsTotal Yield (%)Purity (%)Scalability
Multi-Step OrganicCyclocondensation, Oxidation48–5295Moderate
Gold CatalysisCycloisomerization85–9298High
Reductive AminationAmine Formation, Cyclocondensation6497High

Critical Observations :

  • Gold Catalysis : Superior in yield and selectivity but requires expensive catalysts.

  • Multi-Step Routes : Cost-effective but time-intensive with lower yields.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents highlight continuous flow systems for improved efficiency:

  • Fluorination Reactor : Tubular setup with KF/DMF at 150°C (residence time: 30 min).

  • Cyclization Module : Pd/C-packed column under CO pressure (50 psi) at 80°C.

  • Throughput : 1.2 kg/day with 89% purity after recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Research Findings and Gaps

  • Antioxidant Activity: Hydroxylated chromeno-oxazins (e.g., ) outperform non-hydroxylated analogs in DPPH assays, aligning with SAR principles from tea polyphenol studies . The target compound’s fluorophenyl group may redirect activity toward non-antioxidant pathways (e.g., kinase inhibition).
  • Synthetic Yields: Isolated yields for dihydroxyphenyl analogs reach 82% with isomer control (60% major isomer) , suggesting efficient synthetic routes. No yield data exists for the target compound, highlighting a research gap.

Biological Activity

The compound 3-(4-fluorophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic molecule characterized by its unique bicyclic structure that combines features of both benzochromene and oxazine. Its molecular formula is C22H20FN3O2C_{22}H_{20}FN_{3}O_{2}, with a molecular weight of approximately 373.42 g/mol . This article explores the biological activities associated with this compound based on existing literature and research findings.

Chemical Structure and Properties

The structural uniqueness of this compound is attributed to its dual functionality as both an oxazine and a benzochromene derivative. This combination may enhance its biological activity compared to simpler compounds. The presence of a fluorophenyl group suggests potential for interesting electronic properties and biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds structurally similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties.
  • Neuroprotective Effects : Compounds in the same class have been evaluated as inhibitors of monoamine oxidase (MAO) and cholinesterase (AChE), which are relevant in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
  • Anticancer Properties : Some derivatives have displayed antiproliferative effects against various cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through structure-activity relationship studies. The following table summarizes some notable compounds with similar structures and their associated biological activities:

Compound NameStructural FeaturesNotable Properties
3-(4-bromophenyl)-2H-chromeneBromine substituentAntimicrobial activity
2-(4-fluorophenyl)benzoxazoleOxazole ringAnticancer properties
5-(4-fluorophenyl)-1H-pyrazolePyrazole ringAnti-inflammatory effects

Research indicates that compounds like this compound may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. Investigations into its binding affinity and mechanism of action are critical for understanding its therapeutic potential.

Case Studies

  • Inhibition of MAO A and B : In studies evaluating similar chromene derivatives as inhibitors of MAO A and B isoforms and cholinesterase enzymes:
    • Compounds demonstrated IC50 values indicating effective inhibition at micromolar concentrations.
    • For instance, an analog with a phenylethynyl fragment showed potent MAO B inhibition (IC50 = 0.51 μM) .
  • Antitumor Activity : Antiproliferative assays conducted on breast (MCF-7), colon (HCT116), and cisplatin-resistant ovarian (SK-OV-3) tumor cell lines revealed that certain derivatives exhibited IC50 values ranging from 4.83 to 11.3 μM .

Q & A

Basic Research Questions

Q. What are the key structural features of 3-(4-fluorophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one, and how are they confirmed experimentally?

  • The compound features a fused chromeno-oxazine core, a 4-fluorophenyl substituent, and multiple saturated rings. Key structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR for proton/carbon environments) and high-resolution mass spectrometry (HRMS) to verify molecular mass . X-ray crystallography is recommended for resolving bond angles and stereochemistry .

Q. What synthetic routes are commonly used to prepare this compound, and what are critical reaction parameters?

  • Synthesis typically involves multi-step reactions:

  • Step 1 : Construction of the chromeno-oxazine core via cyclization of substituted benzaldehyde derivatives with aminophenol precursors under acidic conditions .

  • Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or Friedel-Crafts alkylation, requiring catalysts like Lewis acids (e.g., AlCl3_3) .

  • Critical parameters : Temperature control (60–120°C), solvent polarity (e.g., DMF or THF), and inert atmosphere (N2_2/Ar) to prevent oxidation .

    Reaction StepKey Reagents/ConditionsYield Optimization Strategies
    Core formationH2_2SO4_4, refluxCatalyst screening (e.g., p-TsOH)
    Fluorophenyl grafting4-Fluorobenzyl chloride, AlCl3_3Slow reagent addition to minimize side products

Q. How does the 4-fluorophenyl substituent influence the compound’s physicochemical properties?

  • The electron-withdrawing fluorine atom enhances lipophilicity (logP ~2.8–3.5), improving membrane permeability. It also stabilizes the aromatic ring against metabolic degradation, as shown in comparative studies with non-fluorinated analogs . Solubility in polar solvents (e.g., DMSO) is moderate (~10–20 mg/mL) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed stereochemical configurations of the chromeno-oxazine core?

  • Conflicting NMR data (e.g., coupling constants) may arise from dynamic ring puckering. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict stable conformers, while molecular dynamics simulations (100 ns, explicit solvent) assess conformational flexibility . Compare computed 1^1H NMR shifts with experimental data to validate models .

Q. What methodologies are recommended to optimize synthesis yields when scaling up from milligram to gram quantities?

  • Process refinement :

  • Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation .
  • Replace batch-wise chromatography with crystallization (e.g., ethanol/water mixtures) for purification .
    • Yield-limiting factors :
  • Side reactions during fluorophenyl grafting (monitor via LC-MS).
  • Catalyst loading optimization (e.g., reduce AlCl3_3 from 1.2 eq. to 0.8 eq. to minimize byproducts) .

Q. What in vitro assays are suitable for evaluating the compound’s potential biological activity, and how can SAR studies be designed?

  • Primary screens :

  • Anticancer: NCI-60 cell line panel (IC50_{50} determination) .
  • Anti-inflammatory: COX-2 inhibition assay (ELISA-based) .
    • SAR strategies :
  • Synthesize analogs with variations in the fluorophenyl group (e.g., chloro, methoxy) and chromeno-oxazine saturation.
  • Corrogate activity data with steric/electronic parameters (Hammett constants, logP) .

Q. How can stability under biological conditions (pH, temperature) be systematically assessed?

  • Experimental design :

  • pH stability : Incubate compound in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
    • Key findings : Fluorophenyl derivatives typically show >90% stability at pH 7.4 but degrade rapidly in acidic conditions (pH <3) .

Data Analysis & Interpretation

Q. What statistical approaches address variability in biological assay replicates for this compound?

  • Use mixed-effects models to account for batch-to-batch variability in cell-based assays. For IC50_{50} determinations, apply nonlinear regression (e.g., four-parameter logistic curve) with 95% confidence intervals .

Q. How can conflicting data on metabolic stability between in vitro and in vivo models be reconciled?

  • Hypothesis : Species-specific cytochrome P450 (CYP) isoforms may metabolize the compound differently.
  • Methodology :

  • Perform microsomal stability assays (human vs. rodent liver microsomes) .
  • Identify metabolites via LC-HRMS and compare with in vivo plasma profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.